molecular formula C11H13OP B14450433 2-tert-Butyl-1,3-benzoxaphosphole CAS No. 77013-92-4

2-tert-Butyl-1,3-benzoxaphosphole

Cat. No.: B14450433
CAS No.: 77013-92-4
M. Wt: 192.19 g/mol
InChI Key: KANHKUPZQLUSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-1,3-benzoxaphosphole is an organophosphorus compound that features a benzoxaphosphole ring system with a tert-butyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,3-benzoxaphosphole typically involves the reaction of a suitable phosphine precursor with an ortho-substituted phenol. One common method includes the use of tert-butylphosphine and 2-hydroxybenzaldehyde under controlled conditions to form the desired benzoxaphosphole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-tert-Butyl-1,3-benzoxaphosphole has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-tert-Butyl-1,3-benzoxazole: Similar structure but lacks the phosphorus atom.

    2-tert-Butyl-1,3-benzothiazole: Contains sulfur instead of phosphorus.

    2-tert-Butyl-1,3-benzoxaphosphinine: Similar phosphorus-containing compound with different ring structure.

Uniqueness: 2-tert-Butyl-1,3-benzoxaphosphole is unique due to the presence of the phosphorus atom within the benzoxaphosphole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.

Properties

CAS No.

77013-92-4

Molecular Formula

C11H13OP

Molecular Weight

192.19 g/mol

IUPAC Name

2-tert-butyl-1,3-benzoxaphosphole

InChI

InChI=1S/C11H13OP/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3

InChI Key

KANHKUPZQLUSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=PC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.